
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a trimethylsilyloxy group and a benzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a dry solvent, usually at room temperature, to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial resistance
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
Cytosine derivatives: Compounds like 2,4-bis(trimethylsilyl)cytosine have similar structural features and are used in various chemical syntheses.
Uniqueness
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
85743-99-3 |
|---|---|
Molecular Formula |
C14H17N3O2Si |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2Si/c1-20(2,3)19-14-15-10-9-12(17-14)16-13(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17,18) |
InChI Key |
APNFKCIBTHPEJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=CC(=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)
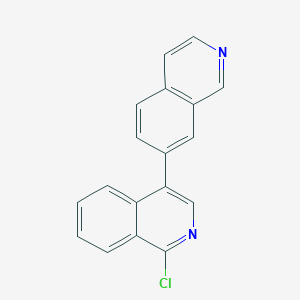

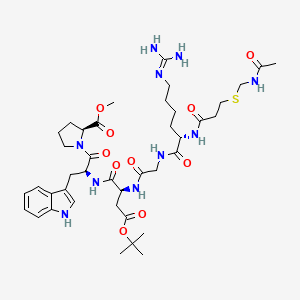

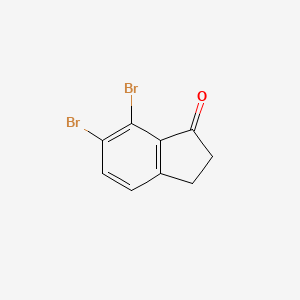


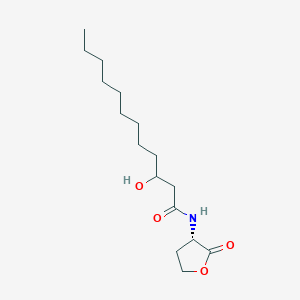
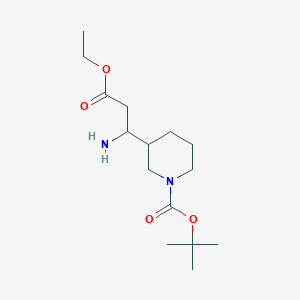

![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)
